molecular formula C13H7Cl3O2 B12135888 (2-Chlorophenyl) 2,4-dichlorobenzoate CAS No. 7510-13-6

(2-Chlorophenyl) 2,4-dichlorobenzoate

Cat. No.: B12135888
CAS No.: 7510-13-6
M. Wt: 301.5 g/mol
InChI Key: ABEYHSWMJLZDSO-UHFFFAOYSA-N
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Description

(2-Chlorophenyl) 2,4-dichlorobenzoate is a chemical compound with the molecular formula C13H6Cl4O2 It is a member of the chlorobenzoate family, which is characterized by the presence of chlorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl) 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include heating the mixture to a temperature range of 60-80°C to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as iron trichloride can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl) 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as hydroxyl or amino groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester bond can lead to the formation of alcohols and other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

The major products formed from these reactions include substituted benzoates, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Chlorophenyl) 2,4-dichlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl) 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl 2-chlorobenzoate
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 2,4-Dichlorobenzoic acid

Uniqueness

(2-Chlorophenyl) 2,4-dichlorobenzoate is unique due to the specific arrangement of chlorine atoms and the ester linkage, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

CAS No.

7510-13-6

Molecular Formula

C13H7Cl3O2

Molecular Weight

301.5 g/mol

IUPAC Name

(2-chlorophenyl) 2,4-dichlorobenzoate

InChI

InChI=1S/C13H7Cl3O2/c14-8-5-6-9(11(16)7-8)13(17)18-12-4-2-1-3-10(12)15/h1-7H

InChI Key

ABEYHSWMJLZDSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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